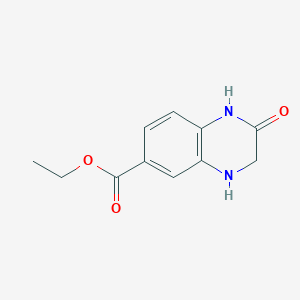

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Description

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated quinoxaline core with an ester functional group at position 6 and a ketone at position 2. Its structure combines aromatic and non-aromatic characteristics, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

ethyl 2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-16-11(15)7-3-4-8-9(5-7)12-6-10(14)13-8/h3-5,12H,2,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGRXARLHIEWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=O)CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-aminobenzoate with glyoxal in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of tetrahydroquinoxaline derivatives, including ethyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, as promising candidates in cancer therapy. For instance, research has demonstrated that certain derivatives exhibit strong inhibitory effects on human colon cancer cells (HT-29) through mechanisms involving tubulin polymerization inhibition and cell cycle arrest at the G2/M phase . The structure-activity relationship (SAR) studies indicate that modifications to the tetrahydroquinoxaline ring can enhance biological activity significantly.

1.2 Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Compounds within this class have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role in disease progression .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Tetrahydroquinoxaline : This is achieved by cyclizing appropriate amines with α-dicarbonyl compounds.

- Carboxylation : The introduction of the carboxylic acid functionality can be accomplished through various methods such as using carbon dioxide under pressure or via nucleophilic substitution reactions.

The following table summarizes various derivatives and their respective biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| I-7 | Structure | Strong antiproliferative against HT-29 |

| I-19 | Structure | Moderate inhibition of tubulin polymerization |

| I-21 | Structure | Neuroprotective effects in vitro |

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound can be utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. The incorporation of quinoxaline units into polymer backbones can improve the material's resistance to degradation under harsh conditions.

3.2 Photonic Devices

The optical properties of tetrahydroquinoxaline derivatives make them suitable for applications in photonic devices. Research indicates that these compounds can be used in the development of light-emitting diodes (LEDs) and organic photovoltaic cells due to their favorable electronic characteristics .

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues in the Quinoxaline Family

Ethyl 1-ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS 877041-27-5)

- Key Differences : Incorporates an additional ketone group at position 3 and an ethyl substituent at position 1.

- The ethyl group may improve lipophilicity .

Ethyl 6-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (2c) and Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (2d)

- Key Differences : Chlorine substituents at positions 6 or 7 and a ketone at position 3.

- Implications : Chlorine enhances electronegativity, influencing binding interactions in biological targets (e.g., kinase inhibition). Positional isomerism (6- vs. 7-Cl) affects steric and electronic profiles .

(2R)-2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid

- Key Differences : Carboxylic acid replaces the ester at position 6, and a chiral ethyl group is present at position 2.

- Implications : The carboxylic acid improves water solubility but reduces cell membrane permeability. Chirality may influence enantioselective biological activity .

Analogues in Related Heterocyclic Systems

Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 1170812-59-5)

- Key Differences: Hexahydroquinoline core (one nitrogen atom) vs. tetrahydroquinoxaline (two nitrogens).

- Implications : Reduced aromaticity alters π-stacking interactions. The methyl group at position 6 may enhance metabolic stability .

Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Key Differences : Pyrimidine core with a thienyl substituent.

2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid

- Key Differences: Quinoline core (one nitrogen) with a carboxylic acid at position 4.

Substituent and Functional Group Variations

Biological Activity

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS No. 1506416-57-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its derivatives.

This compound is synthesized through various methods involving the cyclization of appropriate precursors. The compound has a molecular formula of C₁₁H₁₂N₂O₃ and a molecular weight of approximately 220.23 g/mol. Its structure includes a quinoxaline ring system, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. A notable study synthesized N-substituted derivatives of this compound and evaluated their antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 13d | HeLa | 0.126 |

| 13d | SMMC-7721 | 0.071 |

| 13d | K562 | 0.164 |

The compound 13d exhibited the most potent activity among the tested derivatives, showing significant inhibition of tubulin polymerization (IC50 = 3.97 μM), arresting the cell cycle at the G2/M phase and inducing apoptosis .

The mechanism by which these compounds exert their anticancer effects involves binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This action leads to cell cycle arrest and subsequent apoptosis in tumor cells .

Other Biological Activities

In addition to anticancer properties, ethyl 2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives have shown promise in other therapeutic areas:

- Anticonvulsant : Certain derivatives have been evaluated for their ability to prevent seizures.

- Anti-inflammatory : Some compounds exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis.

- Antimicrobial : The compound's derivatives have been assessed for antibacterial and antifungal activities .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the quinoxaline ring significantly affect biological activity. For instance:

- Electron-donating groups at specific positions enhance anticancer activity.

- Aliphatic linkers tend to decrease activity compared to aromatic substituents.

A comprehensive SAR analysis indicates that maintaining an NH linker at certain positions is critical for retaining biological efficacy .

Case Studies

Several case studies have highlighted the efficacy of ethyl 2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives:

- HeLa Cell Study : Compound 13d was tested against HeLa cells with an IC50 value significantly lower than that of doxorubicin, suggesting it may be a viable candidate for further development as an anticancer agent.

- Tubulin Binding Assay : The binding affinity of these compounds to tubulin was assessed using fluorescence polarization assays, confirming that modifications at the N-substituent position can enhance binding affinity and biological activity .

Q & A

Q. What are the common synthetic routes for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, and how do reaction conditions influence yield and purity?

The compound is synthesized via multi-step organic reactions, with the Biginelli reaction being a key method. A one-pot approach involves methyl arenes as aldehyde surrogates, in situ urea generation, and eco-friendly lactic acid as a catalyst under solvent-free conditions . Reaction parameters such as temperature, catalyst loading, and solvent choice significantly impact yield and purity. For example, Fe₃O₄ nanoparticles have been used as catalysts in similar Biginelli reactions, achieving yields up to 94% under reflux conditions .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Spectroscopy : FT-IR and FT-Raman for functional group analysis, UV-Vis for electronic transitions, and NMR (¹H/¹³C) for structural elucidation .

- Crystallography : X-ray diffraction (XRD) with refinement via SHELXL (e.g., bond lengths/angles validation) . Programs like ORTEP-3 are used for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits antitumor potential via tubulin polymerization inhibition, critical for disrupting cancer cell division . Derivatives have shown antimicrobial and anti-inflammatory activities in assays, though mechanistic details remain unclear. Initial screening often involves in vitro cytotoxicity studies against cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can computational methods like DFT assist in understanding the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes molecular geometry, predicts vibrational frequencies, and correlates with experimental spectral data (e.g., IR/Raman). Computational analysis also evaluates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer properties . For example, DFT studies on analogous tetrahydroquinoxalines revealed substituent-dependent electronic effects on bioactivity .

Q. What strategies can resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

- Structural variations : Substituents on the quinoxaline ring (e.g., chloro, trifluoromethyl) alter binding affinity .

- Assay conditions : Differences in cell lines, concentrations, or incubation times.

- Mechanistic ambiguity : The compound’s tubulin inhibition hypothesis requires validation via molecular docking or competitive binding assays .

Q. What are the challenges in elucidating the mechanism of tubulin polymerization inhibition?

Key challenges include:

- Target specificity : Distinguishing direct tubulin binding from off-target effects.

- Structural dynamics : Resolving conformational changes during polymerization via cryo-EM or X-ray crystallography .

- In vivo translation : Addressing bioavailability and metabolic stability limitations .

Q. How can structural modifications enhance the compound’s biological activity?

- Substituent engineering : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) improves binding to hydrophobic pockets in target proteins .

- Hybrid molecules : Combining the quinoxaline core with piperazine or aryl groups enhances receptor affinity (e.g., kinase inhibitors) .

- Prodrug strategies : Ester-to-acid conversion (e.g., ethyl to carboxylate) improves solubility and tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.